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Compound of Interest

Compound Name: Drimentine B

Cat. No.: B1140459 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature, specific

experimental spectroscopic data (NMR and MS) for Drimentine B could not be located. The

drimentine family of natural products consists of several structurally related compounds, and

while the existence of Drimentine B is documented, its detailed characterization data is not

readily accessible in the public domain.

To provide a valuable and illustrative technical guide, this document presents a representative

dataset for a closely related analogue, Drimentine C, alongside generalized experimental

protocols and workflows applicable to the spectroscopic analysis of the drimentine class of

alkaloids.

Introduction to Drimentine Alkaloids
Drimentines are a family of hybrid isoprenoids produced by actinomycete bacteria, notably from

the genus Streptomyces. These compounds are characterized by a complex molecular

architecture, typically featuring a drimane-type sesquiterpenoid moiety fused with a

diketopiperazine or a related nitrogen-containing heterocyclic system. The structural diversity

within this family leads to a range of biological activities, including weak to moderate cytotoxic

and antibacterial properties, making them of interest for further investigation in drug discovery.

The structural elucidation of these complex natural products relies heavily on a combination of

modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy
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and Mass Spectrometry (MS).

Spectroscopic Data for Drimentine C
(Representative Example)
The following tables summarize the available spectroscopic data for Drimentine C. This data is

provided as a representative example of the kind of spectroscopic information used to

characterize compounds in the drimentine family.

Mass Spectrometry Data for Drimentine C
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental

composition of a molecule.

Parameter Value

Molecular Formula C₃₁H₄₁N₃O₂

Formula Weight 487.7 g/mol

Ionization Mode Electrospray Ionization (ESI), Positive

Observed Ion [M+H]⁺

Reference WO1998009968A1[1]

Note: The patent document WO1998009968A1 describes the drimentine family but does not

provide detailed NMR peak lists. The molecular formula and weight are based on the reported

structure of Drimentine C.

NMR Spectroscopic Data
Detailed ¹H and ¹³C NMR data are essential for elucidating the precise connectivity and

stereochemistry of complex molecules like the drimentines. While a specific peak list for

Drimentine C is not publicly available, the following tables are formatted to illustrate how such

data would be presented. The chemical shifts (δ) are typically reported in parts per million

(ppm).

Table 2: Illustrative ¹H NMR Data Presentation for a Drimentine Alkaloid
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Position δ (ppm) Multiplicity J (Hz)

e.g., H-1 3.50 dd 10.5, 4.5

e.g., H-2α 1.85 m

e.g., H-2β 1.65 m

... ... ... ...

e.g., Me-14 0.85 s

e.g., Me-15 0.88 s

Table 3: Illustrative ¹³C NMR Data Presentation for a Drimentine Alkaloid

Position δ (ppm) Type

e.g., C-1 55.2 CH

e.g., C-2 22.1 CH₂

e.g., C-3 42.3 CH₂

... ... ...

e.g., C-13 175.8 C=O

e.g., C-14 33.5 CH₃

e.g., C-15 21.7 CH₃

Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for novel

natural products like drimentine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A purified sample of the drimentine alkaloid (typically 1-5 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm

NMR tube. The choice of solvent depends on the solubility of the compound.
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¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

Experiment: A standard one-dimensional ¹H NMR spectrum is acquired.

Parameters: Key parameters include the number of scans (NS), relaxation delay (D1), and

acquisition time (AQ). For quantitative purposes, a longer relaxation delay is necessary to

ensure full relaxation of all protons.

¹³C NMR Spectroscopy:

Experiment: A one-dimensional ¹³C NMR spectrum is acquired, typically with proton

decoupling to simplify the spectrum to single lines for each carbon atom.

Parameters: A larger number of scans is usually required due to the lower natural

abundance of the ¹³C isotope.

2D NMR Spectroscopy: To establish the complete structure, a suite of two-dimensional NMR

experiments is conducted, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different

structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which helps in elucidating the relative stereochemistry.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable

volatile solvent (e.g., methanol or acetonitrile)[2].
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Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used

for this class of compounds[3][4].

Data Acquisition:

Full Scan MS: The instrument is operated in full scan mode to determine the accurate

mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This allows for the determination of

the elemental formula.

Tandem MS (MS/MS): To gain structural information, tandem mass spectrometry is

performed. The molecular ion of interest is isolated and then fragmented by collision-

induced dissociation (CID). The resulting fragmentation pattern provides valuable clues

about the different structural motifs within the molecule[5].

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis

of a natural product like a drimentine alkaloid.
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Workflow for Spectroscopic Analysis of Drimentine Alkaloids
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Workflow for Spectroscopic Analysis of Drimentine Alkaloids

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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